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Compound of Interest

Compound Name: 4'-C-(difluoromethyl)-Cytidine

Cat. No.: B11927559

Get Quote

Executive Summary
4'-C-(difluoromethyl)-Cytidine represents a specialized class of 4'-substituted nucleoside

analogs, often investigated for their potential as RNA polymerase inhibitors (e.g., against HCV,

RSV) or as chain terminators in oncology. Unlike the well-known 2',2'-difluoro analog

(Gemcitabine), the 4'-C-difluoromethyl modification introduces a lipophilic, electron-withdrawing

group at the quaternary 4'-carbon. This modification imposes a C3'-endo sugar pucker

(Northern conformation), potentially enhancing affinity for viral polymerases while resisting

exonuclease excision.

This guide details a Convergent De Novo Synthesis strategy. The protocol prioritizes the

construction of the critical 4'-C-formyl intermediate, followed by geminal difluorination using

diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®, and final cytosine base construction.

Retrosynthetic Analysis
The synthesis is disconnected at the 4'-position and the glycosidic bond. The critical challenge

is the installation of the gem-difluoromethyl group (-CHF
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) at the quaternary center without disrupting the sensitive glycosidic linkage or the 3'-
stereochemistry.

Strategic Disconnections
C-F Bond Formation: The -CHF

moiety is best installed via nucleophilic fluorination of a 4'-C-formyl (aldehyde) precursor.

Quaternary Center Formation: The 4'-branch is generated via an Aldol-Cannizzaro

condensation on a 5'-oxidized nucleoside or sugar.

Base Construction: Due to the sensitivity of the 4'-modification, the cytosine base is often

generated from a Uracil precursor late-stage to avoid N4-alkylation side reactions during

fluorination.
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Reaction Logic
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Caption: Retrosynthetic logic flow prioritizing the late-stage installation of the difluoromethyl

group via an aldehyde intermediate.

Detailed Synthesis Protocol
Phase 1: Scaffold Preparation & 4'-Branch Installation
Objective: Convert Uridine into a 4'-C-hydroxymethyl derivative. Starting Material: 2',3'-O-

Isopropylideneuridine (if Ribose series) or 3'-O-protected-2'-deoxyuridine.
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Step 1.1: Oxidation to 5'-Aldehyde

Reagents: IBX (2-Iodoxybenzoic acid) or DMP (Dess-Martin Periodinane).

Solvent: Acetonitrile (MeCN) or DCM.

Conditions: Reflux (IBX) or RT (DMP), 2-4 hours.

Mechanism: Oxidation of the primary 5'-OH to the 5'-aldehyde.

QC Check:

H NMR shows disappearance of 5'-CH

multiplet and appearance of -CHO singlet (~9.8 ppm).

Step 1.2: Aldol-Cannizzaro Reaction

Reagents: 37% Formaldehyde (aq), 1M NaOH (or KOH).

Conditions: 0°C to RT, 12-24 hours.

Mechanism: The 5'-aldehyde undergoes an aldol condensation with formaldehyde to form a

4'-hydroxymethyl-5'-aldehyde intermediate, followed by a cross-Cannizzaro reduction (with

excess HCHO) to yield the 4',4'-bis(hydroxymethyl) derivative.

Critical Note: This step creates a diol at the 4'-position.

Phase 2: Differentiation & Oxidation
Objective: Selectively oxidize the 4'-C-hydroxymethyl group to an aldehyde while protecting the

5'-hydroxymethyl group.

Step 2.1: Selective Protection (The "Differentiation Challenge")

Reagents: TBDMSCl (1.1 equiv), Imidazole.

Logic: The "natural" 5'-OH is sterically less hindered than the new 4'-hydroxymethyl branch.

Controlled silylation preferentially protects the 5'-OH.
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Product: 5'-O-TBDMS-4'-C-hydroxymethyl-2',3'-O-isopropylideneuridine.

Purification: Silica gel chromatography is essential to separate mono-protected isomers.

Step 2.2: Oxidation to 4'-C-Formyl

Reagents: DMP (1.2 equiv) or Swern Oxidation.

Solvent: Anhydrous DCM.

Product: 4'-C-formyl-5'-O-TBDMS-uridine derivative.

Stability Warning: The 4'-aldehyde is prone to epimerization or hydration. Proceed

immediately to fluorination.

Phase 3: Gem-Difluorination (The Critical Step)
Objective: Convert the 4'-C-formyl group (-CHO) into the 4'-C-difluoromethyl group (-CHF

).

Step 3.1: DAST Fluorination

Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® (Bis(2-

methoxyethyl)aminosulfur trifluoride).

Solvent: Anhydrous DCM (Strictly dry; water reacts violently with DAST).

Container: Teflon or Polypropylene (glass can be etched, though borosilicate is acceptable

for short durations).

Protocol:

Cool solution of aldehyde (1.0 equiv) in DCM to -78°C.

Add DAST (3.0 - 5.0 equiv) dropwise.[1]

Allow to warm slowly to RT (or 0°C) over 12 hours.
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Safety: DAST generates HF. Quench with saturated NaHCO

carefully at 0°C.

Self-Validating Metric:

F NMR. The product should show a characteristic AB quartet (or multiplet) around -120 to
-130 ppm due to the diastereotopic fluorines, with a geminal coupling constant (

) of ~250-300 Hz. The proton signal (

) will be a triplet of doublets (

Hz).

Phase 4: Base Conversion & Deprotection
Objective: Convert the Uracil base to Cytosine and remove protecting groups.

Step 4.1: Activation of Uracil (4-Position)

Reagents: POCl

, 1,2,4-Triazole, Et

N.

Solvent: MeCN.

Product: 4-(1,2,4-triazolyl)-uridine intermediate.

Step 4.2: Amination

Reagents: NH

OH (aq) or NH

in Dioxane.

Conditions: RT, 2-4 hours.[2]
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Result: Displacement of the triazole by ammonia yields the Cytosine base.

Step 4.3: Global Deprotection

Reagents:

TBAF (for 5'-TBDMS).

50% TFA or Formic Acid (for 2',3'-acetonide, if present).

Final Product: 4'-C-(difluoromethyl)-Cytidine.

Experimental Workflow Diagram
Step 1: 5'-Oxidation

(IBX/DMP)
Step 2: Aldol-Cannizzaro

(HCHO/NaOH)
Step 3: Selective 5'-Protection

(TBDMSCl)
Step 4: 4'-Oxidation
(DMP -> Aldehyde)

Step 5: Fluorination
(DAST -> CHF2)

Step 6: U to C Conversion
(POCl3/Triazole -> NH3)

Step 7: Deprotection
(TBAF/Acid)

Click to download full resolution via product page

Caption: Linear synthesis workflow. Steps 4 and 5 are the critical quality control points.

Quantitative Data & Reagent Selection
Fluorinating Agent Comparison
Selection of the fluorinating agent is critical for yield and safety.
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Reagent State
Thermal
Stability

Reactivity
Profile

Recommendati
on

DAST Liquid
Unstable >50°C

(Explosive)

High; standard

for R-CHO -> R-

CHF

Standard (Use at

-78°C)

Deoxo-Fluor® Liquid
Stable up to

~80°C

Similar to DAST;

less shock-

sensitive

Preferred for

Scale-up

XtalFluor-E® Solid
Stable crystalline

solid

Lower reactivity;

requires HF-

amine promoter

Safer Alternative

SF Gas High (Toxic gas)
Industrial only;

harsh conditions
Avoid

Typical Yields (Bench Scale)
Aldol-Cannizzaro: 60-75%

Selective Silylation: 50-65% (Isomer separation required)

Oxidation (DMP): 85-95%

Fluorination (DAST): 40-60% (Sensitive step)

Base Conversion: 70-80%

Troubleshooting & Self-Validating Systems
The "Self-Validating" NMR Check
In Step 5 (Fluorination), the reaction is self-validating via

F NMR.

Success: Signal at -125 ppm (approx).
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Failure (Monofluorination): Signal at -200 ppm (approx) or absence.

Failure (Elimination): If the sugar eliminates to a vinyl fluoride, the shift moves to -100 to -150

ppm but with distinct alkene coupling (

Hz).

Handling the "Differentiation" Issue
If Step 2.1 (Selective Protection) fails to yield the 5'-protected isomer predominantly:

Alternative Route: Form the 4',5'-O-benzylidene acetal, then reductively open it. This often

selectively protects the 5'-OH as a benzyl ether, leaving the 4'-CH

OH free for oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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